molecular formula C4H12ClN5 B10858597 metformin XR

metformin XR

Cat. No.: B10858597
M. Wt: 165.62 g/mol
InChI Key: GWWIHNWMWIJWRT-UHFFFAOYSA-N
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Description

Metformin Extended Release (XR) is a formulation of metformin hydrochloride, a widely used oral antihyperglycemic agent. It is primarily prescribed for the management of type 2 diabetes mellitus. Metformin XR helps to control blood glucose levels by improving the body’s response to insulin and reducing the amount of glucose produced by the liver. This extended-release formulation allows for once-daily dosing, improving patient compliance and reducing gastrointestinal side effects compared to immediate-release formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metformin hydrochloride is synthesized through the reaction of dimethylamine hydrochloride with 2-cyanoguanidine (dicyandiamide) under controlled conditions. The reaction typically proceeds as follows:

H2NC(NH)NH2+H2NC(NH)NH2H2NC(NH)NHC(NH)NH2\text{H}_2\text{N}-\text{C}(\text{NH})\text{NH}_2 + \text{H}_2\text{N}-\text{C}(\text{NH})\text{NH}_2 \rightarrow \text{H}_2\text{N}-\text{C}(\text{NH})\text{NH}-\text{C}(\text{NH})\text{NH}_2 H2​N−C(NH)NH2​+H2​N−C(NH)NH2​→H2​N−C(NH)NH−C(NH)NH2​

This intermediate is then reacted with dimethylamine hydrochloride to form metformin hydrochloride:

H2NC(NH)NHC(NH)NH2+2CH3NH2HClC4H11N5HCl+NH4Cl\text{H}_2\text{N}-\text{C}(\text{NH})\text{NH}-\text{C}(\text{NH})\text{NH}_2 + 2\text{CH}_3\text{NH}_2 \cdot \text{HCl} \rightarrow \text{C}_4\text{H}_{11}\text{N}_5 \cdot \text{HCl} + \text{NH}_4\text{Cl} H2​N−C(NH)NH−C(NH)NH2​+2CH3​NH2​⋅HCl→C4​H11​N5​⋅HCl+NH4​Cl

Industrial Production Methods: Industrial production of metformin hydrochloride involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield. The process includes:

    Reaction: Mixing of reactants in large reactors.

    Purification: Crystallization and filtration to remove impurities.

    Drying: Removal of solvent to obtain pure metformin hydrochloride crystals.

    Formulation: Incorporation into extended-release tablets using specialized excipients and coating techniques to control the release rate.

Chemical Reactions Analysis

Types of Reactions: Metformin hydrochloride primarily undergoes:

    Oxidation: Metformin can be oxidized under certain conditions, although it is relatively stable.

    Substitution: It can participate in substitution reactions, particularly involving its amino groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the conditions.

    Substitution Products: N-alkyl or N-acyl derivatives of metformin.

Scientific Research Applications

Metformin XR is extensively studied for its applications beyond diabetes management:

    Chemistry: Used as a model compound in studies of drug release kinetics and formulation science.

    Biology: Investigated for its effects on cellular metabolism and mitochondrial function.

    Medicine: Explored for potential benefits in treating polycystic ovary syndrome, obesity, and as an adjunct therapy in cancer treatment.

    Industry: Utilized in the development of sustained-release pharmaceutical formulations.

Mechanism of Action

Metformin XR exerts its effects through multiple mechanisms:

    Reduction of Hepatic Glucose Production: Inhibits gluconeogenesis in the liver.

    Improvement of Insulin Sensitivity: Enhances peripheral glucose uptake and utilization.

    Activation of AMP-Activated Protein Kinase (AMPK): AMPK activation leads to improved insulin sensitivity and reduced hepatic glucose production.

    Alteration of Gut Microbiota: Modifies the composition of gut microbiota, contributing to its metabolic effects.

Comparison with Similar Compounds

Metformin XR is compared with other biguanides and antihyperglycemic agents:

    Phenformin: Withdrawn due to high risk of lactic acidosis.

    Buformin: Similar mechanism but less commonly used due to safety concerns.

    Sulfonylureas: Different mechanism, stimulating insulin release from pancreatic beta cells.

    Thiazolidinediones: Improve insulin sensitivity but with different side effect profiles.

Uniqueness of this compound:

    Safety Profile: Lower risk of hypoglycemia and weight gain compared to other antihyperglycemic agents.

    Extended Release: Improved patient compliance and reduced gastrointestinal side effects.

Properties

Molecular Formula

C4H12ClN5

Molecular Weight

165.62 g/mol

IUPAC Name

1-carbamimidoyl-1,2-dimethylguanidine;hydrochloride

InChI

InChI=1S/C4H11N5.ClH/c1-8-4(7)9(2)3(5)6;/h1-2H3,(H3,5,6)(H2,7,8);1H

InChI Key

GWWIHNWMWIJWRT-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)N(C)C(=N)N.Cl

Origin of Product

United States

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